molecular formula C17H22ClNO2 B14549476 N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride CAS No. 62232-52-4

N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride

Cat. No.: B14549476
CAS No.: 62232-52-4
M. Wt: 307.8 g/mol
InChI Key: SUHRQWPICXGWHE-UHFFFAOYSA-N
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Description

N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butan-1-amine backbone with a phenoxyphenoxy substituent and a methyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Properties

CAS No.

62232-52-4

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO2.ClH/c1-18-13-7-8-14-19-16-11-5-6-12-17(16)20-15-9-3-2-4-10-15;/h2-6,9-12,18H,7-8,13-14H2,1H3;1H

InChI Key

SUHRQWPICXGWHE-UHFFFAOYSA-N

Canonical SMILES

CNCCCCOC1=CC=CC=C1OC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride typically involves multiple steps:

    Formation of the Phenoxyphenoxy Intermediate: This step involves the reaction of phenol with 2-bromophenol in the presence of a base such as potassium carbonate to form the phenoxyphenoxy intermediate.

    Alkylation: The phenoxyphenoxy intermediate is then reacted with 4-chlorobutan-1-amine in the presence of a base like sodium hydride to form N-methyl-4-(2-phenoxyphenoxy)butan-1-amine.

    Formation of Hydrochloride Salt: The final step involves the reaction of N-methyl-4-(2-phenoxyphenoxy)butan-1-amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with lower oxidation states.

    Substitution: The phenoxyphenoxy group can participate in substitution reactions, where one of the phenoxy groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or other nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyphenoxy derivatives.

Scientific Research Applications

N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyphenoxy group allows it to bind to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-phenoxy-2-phenyl-1-butanamine hydrochloride
  • 1-(4-Methylphenyl)-butan-2-amine hydrochloride

Uniqueness

N-methyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenoxy groups linked to the butan-1-amine backbone differentiates it from other similar compounds, providing unique binding characteristics and reactivity.

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